molecular formula C24H20O3 B2446190 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzoate CAS No. 298215-38-0

4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzoate

Cat. No.: B2446190
CAS No.: 298215-38-0
M. Wt: 356.421
InChI Key: YTDFADZOLFTDDP-CXUHLZMHSA-N
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Description

4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzoate is a useful research compound. Its molecular formula is C24H20O3 and its molecular weight is 356.421. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3/c1-17-3-10-20(11-4-17)23(25)16-9-19-7-14-22(15-8-19)27-24(26)21-12-5-18(2)6-13-21/h3-16H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDFADZOLFTDDP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzoate, also known as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound belongs to the class of chalcones characterized by the presence of a chalcone moiety. The structure can be represented as follows:

Chemical Formula : C21H22O3
Molecular Weight : 322.40 g/mol

The compound features a conjugated system that is crucial for its biological activity. The presence of the 4-methylphenyl and 4-methylbenzoate groups enhances its lipophilicity, potentially improving its interaction with biological membranes.

Synthesis

The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation reaction. For this compound, an equimolar mixture of 4-methylacetophenone and 4-cyanobenzaldehyde was reacted in ethanol with sodium hydroxide as a catalyst. The crude product was purified through recrystallization techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives. In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)12.5Induction of apoptosis via caspase activation
HT-29 (Colon)15.0Inhibition of cell cycle progression
A549 (Lung)10.0Disruption of microtubule dynamics

The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for preventing tumor growth.

Anti-inflammatory Activity

Chalcones have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vivo studies using animal models have shown that this compound reduces inflammation markers significantly.

Table 2: Anti-inflammatory Effects in Animal Models

Treatment GroupInflammatory Marker Reduction (%)
Control0
Compound Administered45

This reduction suggests that the compound may modulate inflammatory pathways effectively.

Antimicrobial Activity

The antimicrobial efficacy of chalcone derivatives has also been explored. Preliminary tests indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Table 3: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer, where it significantly inhibited tumor growth compared to control groups. Histological analysis revealed reduced mitotic figures and increased apoptosis in treated tumors.

Q & A

Q. Q1. What are the key synthetic pathways for preparing 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzoate?

The synthesis typically involves a multi-step approach:

Formation of the α,β-unsaturated ketone : A Claisen-Schmidt condensation between a 4-methylacetophenone derivative and an aromatic aldehyde under basic conditions (e.g., NaOH/ethanol) generates the (1E)-propen-1-en-1-yl backbone. This step requires precise pH control to favor the E-isomer .

Esterification : The phenolic hydroxyl group of the intermediate is reacted with 4-methylbenzoyl chloride in the presence of a catalyst (e.g., DMAP) to form the benzoate ester. Anhydrous conditions are critical to avoid hydrolysis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) ensures stereochemical purity .

Q. Q2. Which spectroscopic techniques are essential for characterizing this compound?

Core methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the E-configuration of the propenyl group (δ 7.2–7.8 ppm for vinyl protons) and ester linkage (δ 170–175 ppm for carbonyl carbons) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of ketone and ester) and ~1600 cm1^{-1} (C=C stretch) validate functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns confirm molecular weight and structural integrity .

Advanced Research Questions

Q. Q3. How can stereochemical purity be optimized during synthesis, and what analytical methods resolve contradictions in isomer identification?

  • Optimization Strategies :
    • Use of chiral auxiliaries or asymmetric catalysis (e.g., proline derivatives) during the condensation step .
    • Temperature control (<40°C) to minimize thermal isomerization of the E/Z intermediates .
  • Contradiction Resolution :
    • X-ray Crystallography : Definitively assigns stereochemistry by analyzing crystal packing and bond angles .
    • HPLC with Chiral Columns : Separates isomers using cellulose-based stationary phases and hexane/isopropanol mobile phases .

Q. Q4. How should researchers design bioactivity assays to evaluate this compound’s potential enzyme inhibition?

  • Experimental Design :
    • Target Selection : Prioritize enzymes with structural homology to those inhibited by analogous chalcone derivatives (e.g., cyclooxygenase-2, tyrosine kinases) .
    • Assay Conditions :
  • Use fluorescence-based assays (e.g., NADH-coupled systems) for real-time monitoring of inhibition kinetics.
  • Include positive controls (e.g., quercetin for kinase inhibition) and validate results via dose-response curves (IC50_{50} calculation) .
    3. Data Interpretation : Cross-reference inhibition data with molecular docking simulations to correlate activity with the compound’s planarity and electron-withdrawing groups .

Q. Q5. What experimental precautions are required to mitigate sample degradation during long-term stability studies?

  • Protocol Adjustments :
    • Store samples in amber vials at -20°C under nitrogen to prevent photodegradation and oxidation .
    • Use HPLC-PDA to monitor degradation products (e.g., hydrolyzed benzoic acid derivatives) and quantify stability over time .
  • Matrix Stabilization : For biological assays, add antioxidants (e.g., ascorbic acid) to cell culture media to reduce reactive oxygen species (ROS)-mediated degradation .

Methodological Challenges

Q. Q6. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Root-Cause Analysis :
    • Solubility Issues : Test the compound’s solubility in assay buffers using nephelometry; employ co-solvents (e.g., DMSO ≤0.1%) if precipitation occurs .
    • Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid metabolism pathways .
  • Computational Refinement : Re-optimize docking parameters (e.g., protonation states, solvation models) using crystallographic data from analogous compounds .

Q. Q7. What strategies improve reproducibility in multi-step syntheses of this compound?

  • Critical Controls :
    • Monitor reaction progress via TLC at each step (e.g., Rf = 0.5 in 7:3 hexane/ethyl acetate for the esterification product) .
    • Standardize quenching and workup protocols (e.g., aqueous NaHCO3_3 washes to remove excess acid) .
  • Batch Documentation : Record detailed logs of solvent batches, humidity, and catalyst activity to identify variability sources .

Training and Skill Development

Q. Q8. What foundational laboratory skills are essential for synthesizing and analyzing this compound?

  • Core Competencies :
    • Air-Free Techniques : Schlenk line operation for moisture-sensitive reactions .
    • Advanced Chromatography : Mastery of gradient elution in HPLC and flash chromatography for purifying polar intermediates .
  • Data Analysis : Training in MestReNova for NMR peak integration and ChemDraw for spectral simulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.